tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate
Overview
Description
“tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate” is a unique chemical compound with the empirical formula C10H17NO3 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a spirocyclic system, which includes an oxygen atom and a nitrogen atom . The molecular weight is 199.25 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 199.25 . The SMILES string representation isCC(C)(C)OC(=O)N1CCC2(CO2)C1
.
Scientific Research Applications
Synthesis and Derivation
Meyers et al. (2009) developed efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which is useful for selective derivation on the azetidine and cyclobutane rings. This provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).
Cycloaddition and Diastereoisomer Formation
Molchanov and Tran (2013) obtained substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates as a mixture of two diastereoisomers via highly regioselective 1,3-dipolar cycloaddition (Molchanov & Tran, 2013).
Enantioselective Synthesis
López et al. (2020) described a catalytic and enantioselective preparation of 4-methyleneproline scaffolds, converting tert-butyl (S)-4-methyleneprolinate into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key element in antiviral ledipasvir synthesis (López et al., 2020).
Cleavage and Transformation
Molchanov et al. (2016) demonstrated that treatment of methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid leads to cleavage of the N–O bond in the isoxazolidine ring, forming 1,3-amino alcohols that subsequently cyclize under reaction conditions (Molchanov et al., 2016).
NMR Spectroscopy Application
Jakubowska et al. (2013) used NMR spectroscopy to assign the absolute configurations of certain tert-butyl substituted azaspiro decanones, indicating its application in detailed structural analysis (Jakubowska et al., 2013).
X-ray Diffraction Analysis
Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate and determined its structure via single-crystal X-ray diffraction analysis, highlighting its use in molecular structure determination (Moriguchi et al., 2014).
Antibacterial Drug Development
Odagiri et al. (2013) synthesized novel 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl-8-methoxyquinolines with potent antibacterial activity against respiratory pathogens, demonstrating its application in drug development (Odagiri et al., 2013).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety information includes the signal word “Warning” and hazard statements H302 - H412 . Precautionary statements include P264 - P270 - P273 - P301 + P312 - P501 .
properties
IUPAC Name |
tert-butyl 1-oxa-6-azaspiro[2.4]heptane-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)11-5-4-10(6-11)7-13-10/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNBSKYWLUKRRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654964 | |
Record name | tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate | |
CAS RN |
301226-25-5 | |
Record name | tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 301226-25-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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